(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol
Overview
Description
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. . The compound’s structure includes a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring.
Preparation Methods
The synthesis of (7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions, making it suitable for constructing complex benzofuran ring systems . Industrial production methods may vary, but they generally involve optimizing these synthetic routes for large-scale production.
Chemical Reactions Analysis
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives .
Scientific Research Applications
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make the compound a potential candidate for drug development and therapeutic applications. Additionally, it has applications in the industry as a chemical intermediate for producing various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity. For instance, some benzofuran compounds inhibit the activity of enzymes involved in oxidative stress, leading to their anti-oxidative effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol can be compared with other similar compounds such as 2-methyl-2,3-dihydrobenzofuran and 3-methyl-2,3-dihydrobenzofuran While these compounds share a similar benzofuran core structure, they differ in their substituents and, consequently, their biological activities and applications
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-4,8,11H,5-6H2,1H3 |
InChI Key |
OVXXICPNWLYUBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(C2)CO |
Origin of Product |
United States |
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